molecular formula C11H8FNO2S B15089223 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid

Cat. No.: B15089223
M. Wt: 237.25 g/mol
InChI Key: GJWNQEZGSPLERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with an amino group, a fluorophenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction between 2-bromothiophene and 4-fluorophenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in an organic solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Recrystallization from methanol is often employed to obtain pure solid crystals .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group enhances its binding affinity to hydrophobic pockets within the target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-fluorophenyl)thiophene-3-carboxylic acid
  • 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid
  • 2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid

Uniqueness

2-Amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity. Compared to its analogs, this compound may exhibit higher potency and selectivity in its interactions with biological targets .

Properties

Molecular Formula

C11H8FNO2S

Molecular Weight

237.25 g/mol

IUPAC Name

2-amino-4-(2-fluorophenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H8FNO2S/c12-8-4-2-1-3-6(8)7-5-16-10(13)9(7)11(14)15/h1-5H,13H2,(H,14,15)

InChI Key

GJWNQEZGSPLERP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=C2C(=O)O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.